Chloranthalactone E

PDE4 inhibition Inflammation Respiratory disease

Source analytically validated Chloranthalactone E (≥98%) for your research. Unlike Chloranthalactone B, this specific lindenane-type sesquiterpenoid lactone is inactive against LIMK1, making it an indispensable negative control in kinase inhibition assays. Its scaffold can be derivatized to yield potent PDE4 inhibitors, offering a strategic starting point for medicinal chemistry programs. Use it to independently probe anti-inflammatory mechanisms by inhibiting NO production in macrophages, enabling phenotypic discrimination within the natural product class.

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
Cat. No. B1164223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloranthalactone E
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H18O4/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)19-15(10,18)13(14)17/h8-9,11,13,17-18H,1,4-5H2,2-3H3/t8-,9+,11-,13+,14-,15-/m1/s1
InChIKeyLJLXBYGPGVKTBK-NRLMIDHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Chloranthalactone E: Baseline Characterization for Informed Procurement in Natural Product Research


Chloranthalactone E (CAS 73215-92-6) is a labdane-type diterpene isolated from the aerial parts of Chloranthus serratus and other species within the Chloranthaceae family . It is structurally distinct from the more common lindenane-type sesquiterpenoid lactones that characterize this genus, such as Chloranthalactones A and B [1]. This compound has been reported to exhibit inhibitory activity against nitric oxide (NO) production in LPS-activated RAW 264.7 macrophages, an established model for evaluating anti-inflammatory potential .

Why In-Class Substitution of Chloranthalactone E is Problematic


The term 'chloranthalactone' encompasses a series of compounds (A through E) that, despite their shared nomenclature, exhibit distinct core skeletons and divergent biological activities [1]. Simply procuring any 'chloranthalactone' or a generic Chloranthus-derived sesquiterpenoid will not guarantee equivalent experimental outcomes. The following quantitative evidence demonstrates that Chloranthalactone E occupies a unique bioactivity space with a specific potency profile and mechanism of action that differentiates it from its closest structural analogs, such as Chloranthalactone B and Atractylenolide III [2].

Chloranthalactone E Evidence Guide: Quantified Differentiation for Scientific Selection


PDE4 Inhibitory Potency of Rosmarylchloranthalactone E: A Direct Comparison with Parent Chloranthalactone E

A derivative of Chloranthalactone E, Rosmarylchloranthalactone E, exhibits potent phosphodiesterase-4 (PDE4) inhibition, an activity not reported for the parent compound Chloranthalactone E. This derivative demonstrates an IC50 value of 0.96 ± 0.04 μM against PDE4 [1].

PDE4 inhibition Inflammation Respiratory disease

Anti-Inflammatory Activity: Quantifying NO Production Inhibition vs. In-Class Comparators

Chloranthalactone E inhibits nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages with an IC50 of 35.4 μM . In contrast, a closely related in-class compound, Atractylenolide III, requires a significantly higher concentration to achieve comparable inhibition, with a reported IC50 for iNOS inhibition of 76.1 μM [1].

Anti-inflammatory NO Synthase Macrophage

Mechanistic Differentiation: Chloranthalactone E vs. Chloranthalactone B in Inflammatory Signaling

The mechanism of action for Chloranthalactone E in inhibiting NO production is not fully elucidated but is distinct from the well-characterized pathway of Chloranthalactone B. Chloranthalactone B exerts its anti-inflammatory effects by strongly inhibiting the AP-1 and p38 MAPK signaling pathways [1]. The lack of a defined mechanism for Chloranthalactone E, coupled with its moderate potency, suggests it may act through a different, yet-to-be-identified target or pathway.

Mechanism of action AP-1 p38 MAPK NF-κB

Differentiation via Chemical Stability and Synthesis Feasibility

The total synthesis of epi-Chloranthalactones A, B, D, and E has been reported , providing a synthetic route that allows for structural modifications not possible with natural product extraction. This synthetic accessibility contrasts with compounds like Sarcandralactone A, whose total synthesis is more complex and has been a subject of dedicated synthetic efforts [1]. The ability to synthesize epi-derivatives opens avenues for exploring structure-activity relationships (SAR) and generating novel analogs with potentially improved properties.

Chemical synthesis Stability Structural modification

Defined Botanical Sourcing: A Differentiating Factor for Reproducibility

Unlike many 'chloranthalactones' which are often reported from multiple species (e.g., Chloranthalactone B from Sarcandra glabra and Chloranthus japonicus), Chloranthalactone E has a more consistently reported and defined source in the aerial parts of Chloranthus serratus . This specificity reduces the biological variability associated with sourcing from different plant species, different plant parts, or different geographic origins.

Natural product sourcing Reproducibility Chloranthus serratus

Recommended Application Scenarios for Chloranthalactone E Based on Empirical Evidence


Moderate-Potency Anti-Inflammatory Screening and Pathway Analysis

Given its demonstrated IC50 of 35.4 μM for NO production inhibition in RAW 264.7 cells , Chloranthalactone E is suitable for use as a reference compound or tool in moderate-throughput screening assays for novel anti-inflammatory agents. Its potency profile allows for clear differentiation between weak and strong hits.

Chemical Biology Studies for Novel Target Deconvolution

The distinct, uncharacterized mechanism of action of Chloranthalactone E, which differs from the AP-1/p38 MAPK pathway of Chloranthalactone B , makes it an excellent candidate for chemical biology studies aimed at identifying novel anti-inflammatory targets or pathways. It serves as a probe that will not confound experiments with known MAPK pathway interference.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Programs

The established synthetic route for epi-chloranthalactones, including E , makes Chloranthalactone E and its scaffold a valuable starting point for medicinal chemistry programs. Researchers can utilize this synthetic access to generate a library of analogs to optimize potency, selectivity, or pharmacokinetic properties, an advantage not available for compounds relying solely on natural extraction.

Reproducible Natural Product Research Requiring a Defined Source

For studies where minimizing biological variability is critical, such as in vivo pharmacology or detailed metabolomics, Chloranthalactone E's well-defined and consistent sourcing from the aerial parts of Chloranthus serratus provides a higher degree of confidence in material reproducibility compared to compounds with multiple and inconsistent natural sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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